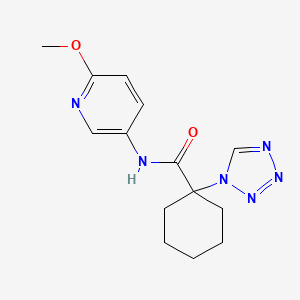![molecular formula C19H23N5O B11003075 2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11003075.png)
2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives.
- It features a cyclohexyl group, a pyrrole ring, and a triazolopyridine moiety.
- The structure suggests interesting pharmacological properties due to its diverse functional groups.
Preparation Methods
Synthetic Routes: The compound can be synthesized via aromatic nucleophilic substitution. For example, starting with 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine, various amines and triazole-2-thiol can be used for substitution.
Reaction Conditions: Specific conditions depend on the chosen amines and thiol. Common solvents include DMF or DMSO.
Industrial Production: While industrial-scale production details are scarce, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like strong acids (HCl, HBr), bases (NaOH, KOH), and reducing agents (LiAlH₄) may be involved.
Major Products: These reactions could yield derivatives with modified functional groups, affecting bioactivity.
Scientific Research Applications
Chemistry: Investigate its reactivity in novel transformations or ligand design.
Biology: Explore its potential as a bioactive compound (e.g., antimicrobial, antiviral).
Medicine: Assess its pharmacological properties (e.g., cytotoxicity, antiviral activity).
Industry: Consider applications in materials science or drug development.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Explore signaling pathways influenced by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., specific functional groups, hybrid structure).
Similar Compounds: Explore related [1,2,4]triazolo[4,3-a]quinoxalines or other heterocycles .
Properties
Molecular Formula |
C19H23N5O |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(1-pyrrol-1-ylcyclohexyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C19H23N5O/c25-18(20-15-17-22-21-16-8-2-5-13-24(16)17)14-19(9-3-1-4-10-19)23-11-6-7-12-23/h2,5-8,11-13H,1,3-4,9-10,14-15H2,(H,20,25) |
InChI Key |
QURNJIGTVGPVOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCC2=NN=C3N2C=CC=C3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-hydroxyphthalazin-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11002996.png)
![N-(4-tert-butylphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11002997.png)
![4-[({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11003003.png)
![1-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B11003011.png)

![N-(2,4-dimethoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B11003038.png)
![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11003043.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide](/img/structure/B11003046.png)
![methyl N-[(2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-yl)carbonyl]-beta-alaninate](/img/structure/B11003054.png)
methanone](/img/structure/B11003057.png)
![(5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11003060.png)

![N-(4H-1,2,4-triazol-3-yl)-2-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11003072.png)
![trans-N-(4-chlorophenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11003082.png)
